1-Ethyl-2-phenylbenzene chemical properties
1-Ethyl-2-phenylbenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-2-phenylbenzene
Introduction
1-Ethyl-2-phenylbenzene, also known as 2-ethylbiphenyl (CAS No. 1812-51-7), is an aromatic hydrocarbon belonging to the biphenyl class of compounds.[1][2] Structurally, it consists of a biphenyl core where an ethyl group is attached to the ortho-position of one of the phenyl rings. This substitution pattern imparts specific steric and electronic properties that make it a molecule of interest in synthetic organic chemistry and as an intermediate in the development of more complex molecules, including pharmaceuticals.[2]
The biphenyl scaffold is a prevalent motif in medicinal chemistry and materials science.[3] The introduction of an ethyl group at the 2-position creates a chiral axis due to hindered rotation (atropisomerism) if other suitable substituents are present, although the barrier to rotation in 1-ethyl-2-phenylbenzene itself is relatively low. Understanding the fundamental chemical properties, spectroscopic signature, synthesis, and reactivity of this compound is crucial for its effective utilization in research and development. This guide provides a comprehensive technical overview intended for scientists and professionals in related fields.
Caption: Chemical Structure of 1-Ethyl-2-phenylbenzene.
Physicochemical Properties
The fundamental physicochemical properties of 1-Ethyl-2-phenylbenzene are summarized below. These values are critical for predicting its behavior in various solvents, its volatility, and for designing purification and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 1812-51-7 | [1][4] |
| Molecular Formula | C₁₄H₁₄ | [1][4] |
| Molecular Weight | 182.26 g/mol | [1][4] |
| Appearance | Colorless liquid (predicted) | [N/A] |
| Melting Point | -6.0 °C | [1] |
| Boiling Point | 266.0 °C | [1] |
| Density | 0.971 g/cm³ | [4] |
| Flash Point | 136.9 °C | [4] |
| Refractive Index | 1.557 | [4] |
| XLogP3 | 4.3 | [1] |
Spectroscopic Profile
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 1-Ethyl-2-phenylbenzene is expected to show a prominent molecular ion (M⁺) peak at m/z = 182, corresponding to its molecular weight.[5] A significant fragment ion would be observed at m/z = 167, resulting from the benzylic cleavage and loss of a methyl group (•CH₃). This [M-15]⁺ fragment is characteristic of ethyl-substituted aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar biphenyl compounds.[6][7][8]
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the overlapping signals of the nine aromatic protons. The ethyl group protons will appear in the aliphatic region.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet (m) | 9H | Ar-H |
| ~ 2.65 | Quartet (q) | 2H | -CH₂- |
| ~ 1.25 | Triplet (t) | 3H | -CH₃ |
¹³C NMR: The carbon NMR spectrum will display 10 distinct signals for the 14 carbon atoms, accounting for symmetry in the unsubstituted phenyl ring.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 142 - 145 | Quaternary Ar-C (C-C bond) |
| ~ 127 - 130 | Ar-CH |
| ~ 25 - 28 | -CH₂- |
| ~ 15 - 17 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. The key absorptions for 1-Ethyl-2-phenylbenzene are predicted based on characteristic frequencies for aromatic and alkyl groups.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3100 | Aromatic C-H Stretch |
| 2850 - 2975 | Aliphatic C-H Stretch (ethyl group) |
| ~ 1600, ~1475 | Aromatic C=C Ring Stretch |
| 740 - 780 | C-H Out-of-Plane Bend (ortho-disubstituted) |
| 690 - 740 | C-H Out-of-Plane Bend (monosubstituted) |
Synthesis and Reactivity
Synthetic Strategies: Suzuki-Miyaura Cross-Coupling
The most efficient and widely used method for constructing unsymmetrical biphenyls like 1-Ethyl-2-phenylbenzene is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester derivative) and an aryl halide.[12] For this specific target, the reaction would involve coupling 2-ethylphenylboronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).[13]
Caption: Workflow for Suzuki-Miyaura Synthesis.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling [3][14]
-
Flask Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-ethylphenylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.5 equivalents), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent and Reagent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O or DME/H₂O in a 4:1 ratio).[3] Following this, add bromobenzene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 85-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-Ethyl-2-phenylbenzene.
Chemical Reactivity
The reactivity of 1-Ethyl-2-phenylbenzene is governed by its constituent functional groups: the two aromatic rings and the ethyl side chain.
-
Electrophilic Aromatic Substitution (EAS): Both phenyl rings can undergo EAS (e.g., nitration, halogenation, Friedel-Crafts acylation). The ethyl group is an activating, ortho, para-directing group.[15] Therefore, substitution on the ethyl-bearing ring will preferentially occur at the positions ortho and para to the ethyl group. The phenyl substituent is a deactivating group via induction but can direct ortho/para through resonance, though its directing effect is generally weaker than the alkyl group. Steric hindrance from the adjacent phenyl ring will significantly disfavor substitution at the ortho position (C6).
-
Oxidation: The benzylic protons on the ethyl group's methylene (-CH₂-) are susceptible to oxidation by strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) to form a ketone (2-acetylbiphenyl) or, under harsher conditions, a carboxylic acid.
-
Ortho-C–H Activation: The presence of the alkyl group can direct transition metal catalysts to selectively activate the adjacent ortho-C–H bond of the same ring, providing a pathway for further functionalization at that position.[16]
-
Hydrogenation: Under high pressure and in the presence of a catalyst (e.g., Ni, Pd, Pt), the aromatic rings can be hydrogenated to form 1-ethyl-2-phenylcyclohexane and other related saturated products.
Safety and Handling
1-Ethyl-2-phenylbenzene is classified with the GHS07 hazard symbol, indicating it is harmful.[2] While a specific Material Safety Data Sheet (MSDS) is not widely available, prudent laboratory practices for handling substituted aromatic hydrocarbons should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Applications and Research Significance
The primary application of 1-Ethyl-2-phenylbenzene is as a building block or intermediate in synthetic organic chemistry.[2] Its structural motif is valuable for:
-
Pharmaceutical Development: Biphenyl structures are key components in many pharmacologically active molecules, including certain anti-inflammatory drugs and kinase inhibitors.[3] 1-Ethyl-2-phenylbenzene serves as a precursor for more complex, functionalized biphenyls in drug discovery pipelines.
-
Materials Science: Substituted biphenyls are integral to the synthesis of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs), where the electronic and photophysical properties of the biphenyl core are exploited.[3]
-
Chemical Synthesis: It is used as a reagent and fine chemical for creating more complex molecular architectures in academic and industrial research settings.[2]
References
- 1. echemi.com [echemi.com]
- 2. 2-Ethyl-1,1'-biphenyl [synhet.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,1'-BIPHENYL,2-ETHYL- | 1812-51-7 [chemnet.com]
- 5. 1,1'-Biphenyl, 2-ethyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. escholarship.org [escholarship.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. youtube.com [youtube.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Selective ortho-C–H Activation in Arenes without Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
